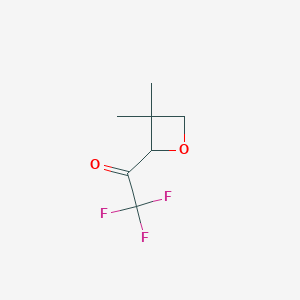
1-(3,3-Dimethyloxetan-2-yl)-2,2,2-trifluoroethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,3-Dimethyl-2-oxetanyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C7H9F3O2 It is characterized by the presence of a trifluoromethyl group and an oxetane ring, which contribute to its unique chemical properties
准备方法
The synthesis of 1-(3,3-Dimethyl-2-oxetanyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethyl-2-oxetanone and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids such as aluminum chloride or boron trifluoride.
Reaction Mechanism: The reaction proceeds through the nucleophilic attack of the oxetane ring on the trifluoroacetic anhydride, leading to the formation of the trifluoroethanone derivative.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1-(3,3-Dimethyl-2-oxetanyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide, leading to the formation of substituted products.
Addition: The oxetane ring can participate in addition reactions with electrophiles, such as halogens or acids, resulting in ring-opening and the formation of new compounds.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature.
科学研究应用
1-(3,3-Dimethyl-2-oxetanyl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the design and synthesis of novel materials with unique properties, such as polymers and coatings.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of 1-(3,3-Dimethyl-2-oxetanyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and oxetane ring contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator, affecting the activity of the target protein and influencing biological pathways.
相似化合物的比较
1-(3,3-Dimethyl-2-oxetanyl)-2,2,2-trifluoroethanone can be compared with similar compounds, such as:
1-(3,3-Dimethyl-2-oxetanyl)-ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2,2,2-Trifluoro-1-(2-oxetanyl)ethanone: Contains a different substitution pattern on the oxetane ring, leading to variations in its chemical behavior.
1-(3,3-Dimethyl-2-oxetanyl)-2,2-difluoroethanone: Has fewer fluorine atoms, affecting its electronic properties and reactivity.
属性
CAS 编号 |
671220-27-2 |
|---|---|
分子式 |
C7H9F3O2 |
分子量 |
182.14 g/mol |
IUPAC 名称 |
1-(3,3-dimethyloxetan-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H9F3O2/c1-6(2)3-12-5(6)4(11)7(8,9)10/h5H,3H2,1-2H3 |
InChI 键 |
GDBDPZPIVVFGCD-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC1C(=O)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cis-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic acid ethyl ester](/img/structure/B15199940.png)
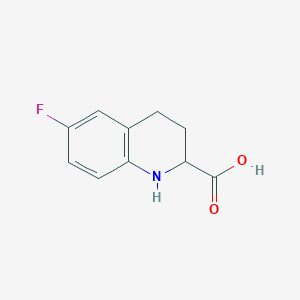
![2H-Pyrano[2,3-B]pyridin-3(4H)-one](/img/structure/B15199958.png)
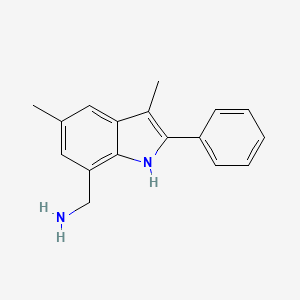
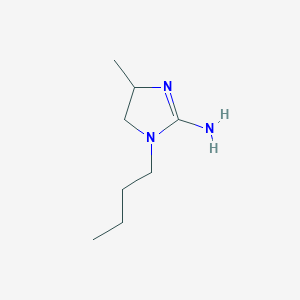
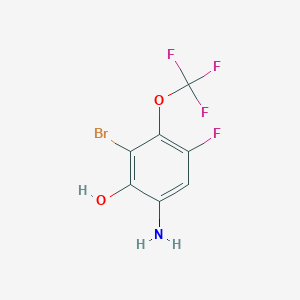
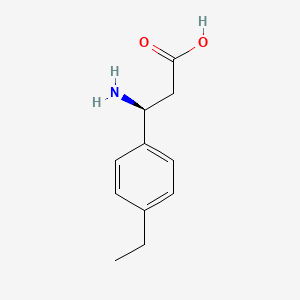
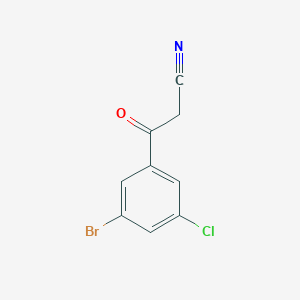
![N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-propionamide](/img/structure/B15200005.png)
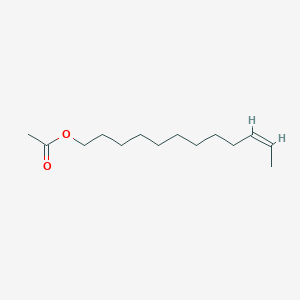
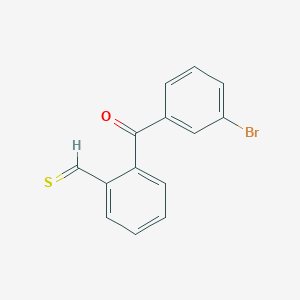
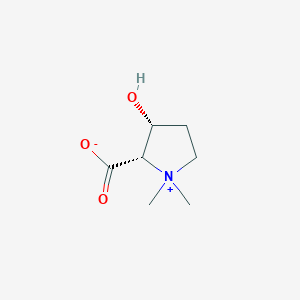
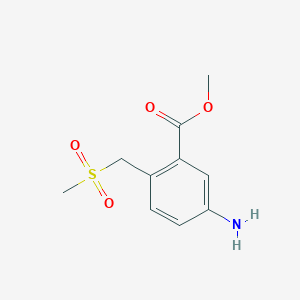
![Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride](/img/structure/B15200046.png)
